![molecular formula C10H7NO3 B145949 2-Nitro-1-naphthol CAS No. 607-24-9](/img/structure/B145949.png)
2-Nitro-1-naphthol
Overview
Description
2-Nitro-1-naphthol is a compound with the molecular formula C10H7NO3 . It is also known as 2-Nitro-1-naphthalenol . It is a yellow-green to ochre-brown powder and/or chunks .
Synthesis Analysis
The synthesis of 2-Nitro-1-naphthol involves the reaction of 2-nitroso-1-naphthol with water and 70% nitric acid .
Molecular Structure Analysis
The molecular structure of 2-Nitro-1-naphthol consists of a naphthalene ring with a nitro group (-NO2) at the 2-position and a hydroxyl group (-OH) at the 1-position . The average mass of the molecule is 189.167 Da .
Chemical Reactions Analysis
2-Nitro-1-naphthol has been employed as a substrate for use in an amperometric 3-electrode system for the determination of alkaline phosphatase . This is the enzyme label most commonly used in electrochemical immunoassays .
Physical And Chemical Properties Analysis
2-Nitro-1-naphthol has a density of 1.4±0.1 g/cm3, a boiling point of 336.7±15.0 °C at 760 mmHg, and a flash point of 149.9±8.8 °C . It has a molar refractivity of 52.5±0.3 cm3, and a molar volume of 133.8±3.0 cm3 . It also has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Scientific Research Applications
Electrochemical Immunoassays
2-Nitro-1-naphthol: is used as a substrate in amperometric 3-electrode systems for the determination of alkaline phosphatase , which is the enzyme label most commonly used in electrochemical immunoassays .
Preparation of Hydrogen Phosphate Derivatives
It is also utilized in the preparation of di-(2-nitro-1-naphthyl) hydrogen phosphate, a compound that may have further applications in biochemical research .
Electrochemical Sensing
The compound has been employed in electrochemical sensing responses to typical isomers of naphthol, aiding in the detection of these isomers using differential pulse voltammetry methods .
Synthesis of Heterocycles
2-Nitro-1-naphthol: serves as a starting material in organic synthesis, particularly for creating diverse heterocyclic compounds such as xanthenes, chromenes, and furans .
Chemical Simulations
In computational chemistry, 2-Nitro-1-naphthol data is used in programs like Amber, GROMACS, and Pymol for simulation visualizations, which are crucial for understanding molecular dynamics and interactions .
Catalyst in Synthesis
The compound is involved as a catalyst in one-pot three-component condensation reactions for the synthesis of various organic compounds, demonstrating its versatility in chemical synthesis .
Future Directions
Mechanism of Action
Target of Action
It has been employed as a substrate for the determination of alkaline phosphatase , suggesting that this enzyme could be a potential target.
Mode of Action
Given its use in enzyme assays, it may interact with its target enzyme (such as alkaline phosphatase) and undergo a reaction that can be measured, thereby allowing the enzyme’s activity to be determined .
Biochemical Pathways
Its role as a substrate in enzyme assays suggests it may be involved in enzymatic reactions or pathways where the target enzyme plays a role .
Pharmacokinetics
Its molecular weight (18917 g/mol) and LogP (2.80) suggest it may have reasonable bioavailability, as these properties are within the range typically associated with good absorption and distribution in the body .
Result of Action
Its use in enzyme assays suggests it may cause a measurable change in the activity of its target enzyme, which could potentially affect cellular processes regulated by this enzyme .
properties
IUPAC Name |
2-nitronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCCHGOWMZTLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209508 | |
Record name | 2-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-naphthol | |
CAS RN |
607-24-9 | |
Record name | 2-Nitro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 607-24-9 | |
Source | DTP/NCI | |
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Record name | 2-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.211 | |
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Record name | 2-Nitro-1-naphthol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE3TA8XGH | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of 2-Nitro-1-naphthol in the environment?
A1: 2-Nitro-1-naphthol can be emitted from both primary and secondary sources. Primarily, it is released during incomplete combustion processes, particularly from burning coal and biomass. [] Interestingly, the ratio of 2-Nitro-1-naphthol to 4-nitrocatechol differs significantly between coal and biomass burning, potentially serving as a marker for source apportionment. [] Secondarily, 2-Nitro-1-naphthol can form in the atmosphere through the photo-oxidation of anthropogenic volatile organic compounds like toluene and benzene, especially under high NOx conditions. []
Q2: Can you elaborate on the formation of 2-Nitro-1-naphthol through the photochemical degradation of naphthalene?
A2: Research shows that the atmospheric photochemistry of naphthalene, when reacting with OH radicals, leads to the formation of various products, including 2-Nitro-1-naphthol. [] This process occurs within smog chambers where controlled photolysis of compounds like isopropylnitrite generates OH radicals. [] Alongside 2-Nitro-1-naphthol, other notable products identified in this reaction include 1,4-naphthalenedione, 4-methyl-2H-1-benzopyran-2-one, and several nitro-derivatives of naphthalene. []
Q3: How does the structure of 2-Nitro-1-naphthol relate to its potential use in electrochemical applications?
A3: The structure of 2-Nitro-1-naphthol allows for its reductive immobilization on carbon materials, leading to modified electrodes with potential applications in supercapacitors. [] This is linked to the electrochemical properties of 2-Nitro-1-naphthol, which have been studied using both porous and non-porous carbon electrodes. [] The presence of the nitro group and the hydroxyl group on the naphthalene ring allows for redox reactions that contribute to charge storage.
Q4: Are there any studies on the analytical methods for detecting and quantifying 2-Nitro-1-naphthol?
A4: While specific details on the validation of analytical methods for 2-Nitro-1-naphthol are not provided in the provided abstracts, studies utilize advanced techniques like combined gas chromatography and mass spectrometry (GS/MS) for the identification and quantification of 2-Nitro-1-naphthol and its related compounds. [, ] These methods are crucial for monitoring the compound in environmental samples and understanding its formation and degradation pathways.
Q5: What is the significance of 2-Nitro-1-naphthol in atmospheric chemistry and its impact on the environment?
A5: 2-Nitro-1-naphthol belongs to a class of organic aerosols called brown carbon (BrC). [] BrC significantly absorbs ultraviolet-visible light, directly impacting climate forcing. As a constituent of BrC, 2-Nitro-1-naphthol contributes to light absorption by the atmosphere, with studies estimating its contribution to be around 13% of the total aerosol light absorption at a wavelength of 365 nm. [] Understanding its sources and behavior is crucial for mitigating the adverse effects of BrC on the climate.
Q6: Has 2-Nitro-1-naphthol been investigated for any biological activity or pharmaceutical applications?
A6: Research suggests the potential use of 2-Nitro-1-naphthol as a charge-transfer acceptor in pharmaceutical analysis. This application focuses on quantifying specific drug classes like quinolones and cephalosporins. [] This approach suggests a possible role for 2-Nitro-1-naphthol in developing analytical methods within the pharmaceutical field.
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